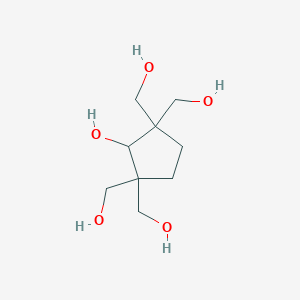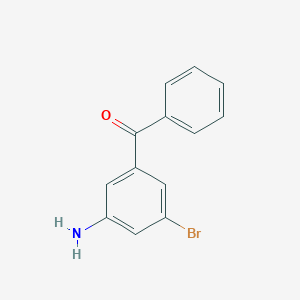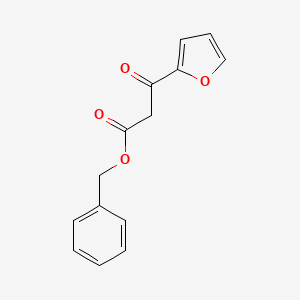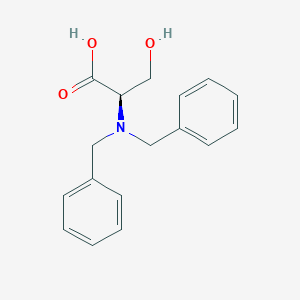
1e,4a-Dimethyladamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1e,4a-Dimethyladamantane is a polycyclic hydrocarbon with the molecular formula C₁₂H₂₀. It belongs to the adamantane family, characterized by a rigid, cage-like structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1e,4a-Dimethyladamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives. For instance, 1,3-dimethyladamantane can be synthesized by reacting adamantane with methylating agents under specific conditions . Another method involves the reaction of adamantanone with acetonitrile in the presence of potassium hydroxide and 18-crown-6 as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1e,4a-Dimethyladamantane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols and ketones.
Substitution: Halogenation reactions can introduce halogen atoms into the adamantane structure.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, N-hydroxyphthalimide, cobalt salts.
Substitution: Halogenating agents like bromine, nitric acid.
Major Products:
Oxidation: 3,5-Dimethyladamantan-1-ol, 5,7-Dimethyladamantane-1,3-diol.
Substitution: Nitro derivatives of adamantane.
Applications De Recherche Scientifique
1e,4a-Dimethyladamantane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1e,4a-Dimethyladamantane and its derivatives often involves interaction with specific molecular targets. For example, memantine, an adamantane derivative, acts as an uncompetitive antagonist of NMDA receptors in the brain. This action helps regulate glutamate activity, which is crucial in neurological processes .
Comparaison Avec Des Composés Similaires
1e,4a-Dimethyladamantane can be compared with other adamantane derivatives such as:
1,3-Dimethyladamantane: Similar in structure but differs in the position of methyl groups.
Memantine: A derivative used in medicine, particularly for treating Alzheimer’s disease.
1,4-Dimethyladamantane: Another isomer with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific methyl group positioning, which influences its reactivity and stability. This makes it particularly useful in specialized chemical syntheses and industrial applications.
Propriétés
Numéro CAS |
24145-88-8 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(3S,5R)-1,4-dimethyladamantane |
InChI |
InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3/t8?,9?,10-,11+,12? |
Clé InChI |
MUQFEEYWQQZABK-AWDSCPMSSA-N |
SMILES isomérique |
CC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C |
SMILES canonique |
CC1C2CC3CC1CC(C3)(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)

![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)




![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)

![Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)

![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)
